molecular formula C24H24Cl2O4W B14688969 Phenol--dichlorotungsten (4/1) CAS No. 35427-21-5

Phenol--dichlorotungsten (4/1)

Cat. No.: B14688969
CAS No.: 35427-21-5
M. Wt: 631.2 g/mol
InChI Key: DWCWHHJEILWIMN-UHFFFAOYSA-L
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Description

Phenol–dichlorotungsten (4/1) is a coordination compound that consists of phenol and dichlorotungsten in a 4:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenol–dichlorotungsten (4/1) typically involves the reaction of tungsten hexachloride with phenol in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as: [ \text{WCl}_6 + 4 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{WCl}_2(\text{C}_6\text{H}_5\text{O})_4 + 4 \text{HCl} ]

Industrial Production Methods: Industrial production of phenol–dichlorotungsten (4/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenol–dichlorotungsten (4/1) undergoes various chemical reactions, including:

    Oxidation: The phenol ligands can be oxidized under specific conditions, leading to the formation of quinones.

    Reduction: The tungsten center can be reduced, altering the oxidation state of the metal.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using appropriate solvents and temperatures.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol ligands can yield quinones, while reduction of the tungsten center can produce lower oxidation state tungsten complexes.

Scientific Research Applications

Phenol–dichlorotungsten (4/1) has several scientific research applications, including:

    Catalysis: It can act as a catalyst in various organic transformations, including oxidation and reduction reactions.

    Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.

    Biological Studies: Its potential biological activity is being explored, particularly in the context of enzyme inhibition and antimicrobial properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other tungsten-based materials.

Mechanism of Action

The mechanism of action of phenol–dichlorotungsten (4/1) involves its interaction with molecular targets through coordination chemistry. The tungsten center can interact with various substrates, facilitating chemical transformations. The phenol ligands can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    Phenol–dichloromolybdenum (4/1): Similar coordination compound with molybdenum instead of tungsten.

    Phenol–dichlorovanadium (4/1): Coordination compound with vanadium.

    Phenol–dichlororhenium (4/1): Coordination compound with rhenium.

Uniqueness: Phenol–dichlorotungsten (4/1) is unique due to the specific properties imparted by the tungsten center. Tungsten’s high atomic number and unique electronic configuration contribute to the compound’s distinct reactivity and stability compared to its molybdenum, vanadium, and rhenium analogs.

Properties

CAS No.

35427-21-5

Molecular Formula

C24H24Cl2O4W

Molecular Weight

631.2 g/mol

IUPAC Name

dichlorotungsten;phenol

InChI

InChI=1S/4C6H6O.2ClH.W/c4*7-6-4-2-1-3-5-6;;;/h4*1-5,7H;2*1H;/q;;;;;;+2/p-2

InChI Key

DWCWHHJEILWIMN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[W]Cl

Origin of Product

United States

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